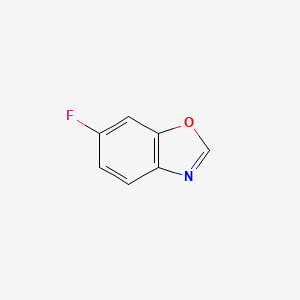

6-Fluorobenzoxazole

Description

Contextualization within Fluorinated Heterocyclic Chemistry

Fluorinated heterocyclic compounds are a cornerstone of modern chemical research, particularly in medicinal chemistry, agrochemicals, and materials science chim.itresearchgate.netresearchgate.net. The introduction of fluorine atoms into heterocyclic systems can dramatically alter a molecule's physicochemical and pharmacokinetic profiles chim.itrsc.orgtandfonline.com. Fluorine's high electronegativity and small atomic radius allow it to influence electron distribution, lipophilicity, metabolic stability, and binding interactions with biological targets chim.itresearchgate.netrsc.orgnih.govchim.itnih.gov. This strategic placement of fluorine can lead to enhanced potency, improved bioavailability, and increased chemical stability compared to their non-fluorinated counterparts chim.itresearchgate.netrsc.orgtandfonline.comnih.govtandfonline.comresearchgate.net.

Significance of the Benzoxazole (B165842) Scaffold in Contemporary Research

The benzoxazole scaffold, a bicyclic structure comprising a benzene (B151609) ring fused with an oxazole (B20620) ring, is a highly regarded motif in organic and medicinal chemistry mdpi.comrsc.orgchemicalbook.comsemanticscholar.orgglobalresearchonline.netbiotech-asia.orgresearchgate.netnajah.edu. Its planar geometry and the presence of both oxygen and nitrogen atoms enable it to participate in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for binding to biological macromolecules chemicalbook.comresearchgate.net. Consequently, benzoxazole derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them valuable building blocks for drug discovery and development mdpi.comrsc.orgsemanticscholar.orgglobalresearchonline.netbiotech-asia.orgresearchgate.netnajah.edu.

Rationale for Fluorine Incorporation in Benzoxazole Systems

The incorporation of fluorine into the benzoxazole framework, as seen in 6-Fluorobenzoxazole, is driven by the well-established benefits of fluorination in organic molecules chim.itresearchgate.netrsc.orgnih.govnih.govresearchgate.netnih.gov. Fluorine substitution can:

Enhance Lipophilicity: This facilitates better absorption through cell membranes, potentially improving bioavailability chim.itrsc.orgtandfonline.comnih.govtandfonline.com.

Increase Metabolic Stability: The strong carbon-fluorine bond (C-F) is more resistant to metabolic degradation, leading to longer drug half-lives chim.ittandfonline.comnih.govtandfonline.com.

Improve Binding Affinity: The unique electronic and steric properties of fluorine can lead to stronger and more selective interactions with target proteins or enzymes chim.itrsc.orgnih.govnih.govresearchgate.net.

Tune Conformation: Fluorine substitution can influence the preferred three-dimensional arrangement of a molecule, which is critical for receptor binding chim.itnih.gov.

Specifically, fluorine can mimic hydrogen atoms due to its similar van der Waals radius, allowing fluorinated analogues to fit into enzyme active sites while conferring enhanced properties nih.gov.

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its synthesis and its potential biological activities, particularly in the realm of anticancer research. While specific synthetic routes for this compound itself are not extensively detailed in the provided snippets, general methods for benzoxazole synthesis often involve the condensation of 2-aminophenol (B121084) derivatives with various carbonyl compounds or their equivalents rsc.org. Precursors such as 5-fluorobenzoxazole-2-thiol have been reported for the synthesis of derivatives jrespharm.com.

The most prominent research trajectory for this compound highlighted in the literature pertains to its anticancer activity . Studies have evaluated its efficacy against various human cancer cell lines, demonstrating promising inhibitory potential.

Table 1: Anticancer Activity of this compound Against Human Cancer Cell Lines

| Cancer Cell Line | IC50 Value (μM) |

| HEPG-2 | 11.40 |

| HeLa | 11.70 |

| MCF-7 | 11.24 |

| WiDr (Colon Carcinoma) | 11.42 |

These findings indicate that this compound exhibits notable cytotoxic effects across multiple cancer cell lines, with IC50 values generally in the low micromolar range nih.gov. While the exact mechanism of action is not detailed here, such compounds are often investigated for their ability to interfere with cellular processes critical for cancer cell proliferation.

Beyond its direct anticancer evaluation, the broader class of fluorinated benzoxazoles is also explored for other applications, including materials science, such as in liquid crystals, where fluorine substitution can improve electro-optical properties mdpi.comnih.gov. However, the primary research focus for this compound itself appears to be its potential as an anticancer agent.

Compound List

this compound

Benzoxazole

5-fluorobenzoxazole-2-thiol

ethyl 2-[(5-fluorobenzoxazol-2-yl)thio]acetate

6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole

7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFUQIXWYKEASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 6-Fluorobenzoxazole and its Precursors

Fluorination Strategies for Benzoxazole (B165842) Derivatives

Metal-Catalyzed Fluorination Approaches

Metal-catalyzed reactions have become indispensable tools for selective C-F bond formation. While specific examples directly detailing the metal-catalyzed fluorination to yield this compound are not extensively detailed in the provided snippets, general strategies for arene fluorination are applicable. Copper-catalyzed reactions, for instance, have been employed for the aromatic ¹⁸F substitution of aryl boronic esters, serving as a precursor for fluorobenzoxazoles. A study optimized the copper-mediated aromatic ¹⁸F substitution of 5-benzoxazole boronic acid pinacol (B44631) ester, yielding 5-[¹⁸F]fluorobenzoxazole, demonstrating the potential of such catalytic systems for introducing fluorine onto the benzoxazole core nih.govmdpi.com. Transition metal catalysis, particularly using palladium or copper, facilitates the fluorination of a wide range of arenes and heterocycles, often achieving high selectivity and yields, which can be extended to the synthesis of fluorinated benzoxazoles numberanalytics.combeilstein-journals.orgresearchgate.net.

Microwave-Assisted Synthesis Protocols

Microwave irradiation offers significant advantages in organic synthesis, including reduced reaction times, increased yields, and enhanced selectivity, aligning with green chemistry principles. Microwave-assisted protocols have been successfully applied to the synthesis of benzoxazole derivatives. For example, a study reported the microwave-assisted condensation reaction between 2-amino-4-methylphenol (B1222752) and aromatic aldehydes under solvent-free conditions, using iodine as an oxidant, to yield 2,5-disubstituted benzoxazoles in good yields (67-90%) scienceandtechnology.com.vn. These methods can be adapted for the synthesis of fluorinated benzoxazoles, leveraging the rapid and efficient heating provided by microwave technology. General microwave-assisted synthesis protocols for heterocycles often involve shorter reaction times compared to conventional heating, leading to improved efficiency mdpi.commilestonesrl.com.

Solvent Systems and Reaction Condition Optimization

Optimizing reaction conditions, including solvent choice, temperature, concentration, and catalyst loading, is crucial for achieving high yields and selectivity in the synthesis of this compound. The choice of solvent system can dramatically influence reaction rates and outcomes. For instance, in copper-catalyzed ¹⁸F-fluorination, solvent mixtures such as dimethylacetamide (DMA) and n-butanol (n-BuOH) have been explored to optimize radiochemical yields nih.govmdpi.com. Reaction optimization typically involves systematic screening of parameters to identify conditions that maximize product formation while minimizing byproducts sigmaaldrich.comnih.gov. Studies on fluorination reactions have investigated various polar aprotic solvents like acetonitrile (B52724) (CH₃CN) and dimethyl sulfoxide (B87167) (DMSO), as well as protic solvents like tert-butanol (B103910) (tert-BuOH), to find optimal conditions for phase-transfer catalyzed fluorinations nih.govmdpi.com.

Novel and Emerging Synthetic Approaches

Beyond traditional methods, newer strategies are being developed to access fluorinated heterocycles, including this compound, with greater efficiency and novel synthetic pathways.

Cycloaddition Reactions in Fluorinated Heterocycle Synthesis

Cycloaddition reactions are powerful tools for constructing heterocyclic frameworks with precise control over stereochemistry and regiochemistry. These reactions are particularly valuable for synthesizing fluorinated heterocycles, where fluorine or fluoroalkyl groups can be incorporated into either the diene or dienophile component. While many studies on cycloaddition reactions focus on sulfur-containing heterocycles mdpi.comresearchgate.netnih.gov, the general principles apply to the construction of oxygen- and nitrogen-containing heterocycles like benzoxazoles. The introduction of electron-withdrawing fluoroalkyl groups can enhance the reactivity of substrates in cycloaddition processes mdpi.com. Boron-directed cycloadditions have also emerged as a mild and regioselective route to fluoroalkyl-substituted (hetero)arenes, providing access to valuable building blocks whiterose.ac.uk.

Resonant Acoustic Mixing (RAM) for 2-Aminobenzoxazole Synthesis

Resonant Acoustic Mixing (RAM) is a mechanochemical technique that utilizes high-frequency vertical oscillations to enhance chemical reactivity without the need for grinding media or bulk solvents rsc.orgchemrxiv.orgnih.gov. This solvent-free approach offers a greener and often faster alternative to conventional synthesis. RAM has been successfully applied to the synthesis of 2-aminobenzoxazoles using oxidized thiourea (B124793) derivatives like thiourea trioxide (TTO) rsc.orgrsc.org. The process involves vertical oscillations at a constant frequency, with adjustable G-force, to promote the reaction efficiently. Products are typically recovered by simple filtration, highlighting the method's operational simplicity and sustainability. RAM technology is scalable and has demonstrated rapid synthesis times, potentially enabling multi-gram production within minutes chemrxiv.orgnih.gov.

Palladium-Catalyzed Direct Arylation of Benzoxazoles

Palladium-catalyzed direct arylation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including benzoxazoles. This methodology allows for the direct formation of carbon-carbon bonds by coupling C-H bonds with aryl halides or related electrophiles, bypassing the need for pre-functionalization of the heterocyclic substrate. Research has demonstrated that benzoxazoles can undergo direct arylation, often at the C2 position, using palladium catalysts. While specific studies focusing exclusively on the direct arylation of this compound are not extensively detailed in the provided search results, general methods for benzoxazole arylation are applicable. For instance, a room-temperature palladium-catalyzed direct arylation of benzoxazoles with aryl and heteroaryl bromides has been reported, utilizing a Pd(OAc)₂/NiXantphos catalyst system. This method proceeds via a deprotonative cross-coupling process (DCCP) and has shown good yields (75–99%) with a broad substrate scope, including benzoxazoles substituted with electron-withdrawing groups like fluorine. Benzoxazoles bearing fluorine substituents have been shown to couple with 2-bromothiophene, yielding the corresponding 2-(thiophen-2-yl)benzoxazoles in high yields (≥90%) at room temperature nih.gov. These findings suggest that similar conditions could be applied to this compound for its direct arylation.

SuFEx Click Reactions for Fluorosulfonylated Benzoxazole Derivatives

Sulfur(VI) fluoride (B91410) exchange (SuFEx) click chemistry offers a versatile platform for the synthesis of various functionalized molecules. In the context of benzoxazoles, SuFEx reactions can be utilized to introduce fluorosulfate (B1228806) or sulfonyl fluoride moieties, which can impart unique properties or serve as handles for further derivatization. While direct application of SuFEx to this compound is not explicitly detailed, research on related benzoxazole derivatives highlights the potential. For example, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole has been synthesized via a SuFEx reaction between a precursor and SO₂F₂ in the presence of DBU. This reaction yielded the desired product in moderate yields, with the formation of a bis(4-(benzoxazol-2-yl)phenyl)sulfate by-product noted mdpi.comresearchgate.net. The fluorosulfate group in such derivatives can be utilized for immobilizing compounds onto material surfaces via SuFEx click reactions, suggesting potential applications in materials science. The development of bench-stable, redox-active fluorosulfonyl radical reagents has also enabled radical fluorosulfonylation of olefins, providing a route to sulfonyl fluorides with potential applications in chemical biology and drug discovery nih.gov.

Chemical Reactivity and Derivatization Studies of this compound

Aromatic Nucleophilic Substitution (SNAr) Reactions

The presence of a fluorine atom on the aromatic ring of this compound can activate the ring towards aromatic nucleophilic substitution (SNAr) reactions, particularly if the fluorine atom is positioned strategically relative to electron-withdrawing groups or heteroatoms within the ring system. While specific SNAr reaction data for this compound is not directly provided, the general reactivity of fluorinated aromatic systems suggests that the fluorine atom could potentially be displaced by strong nucleophiles under appropriate conditions. The electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbon atom to which it is attached, making it susceptible to nucleophilic attack. Research into the reactivity of benzoxazoles indicates that substitution reactions can occur on the benzoxazole core globalresearchonline.net.

Coupling Reactions

Coupling reactions, particularly those catalyzed by transition metals like palladium, are crucial for the functionalization of aromatic and heteroaromatic systems. As mentioned in Section 2.2.4, palladium-catalyzed direct arylation is a significant method for C-C bond formation with benzoxazoles nih.govrsc.orgresearchgate.net. Beyond direct arylation, other palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, are generally applicable to halogenated benzoxazoles. For instance, a Suzuki-Miyaura coupling between 7-bromo-6-fluorobenzoxazole and chloromethylboronic acid has been used for regioselective functionalization at the C2 position vulcanchem.com. The search results also indicate palladium-catalyzed coupling of polyfluorinated arenes with heteroarenes via C–F/C–H activation, where this compound was used as a substrate, leading to coupled products. This suggests that the C–F bond in polyfluorinated systems can be activated, and that benzoxazoles can participate in such C–F/C–H coupling reactions acs.orgresearchgate.net.

Functional Group Transformations

The benzoxazole core itself is relatively stable, but the substituents attached to it can undergo various functional group transformations. For this compound, the fluorine atom is generally stable under many reaction conditions. However, if other functional groups are present on the benzoxazole ring, they can be modified. For example, the thiol group in 5-fluorobenzoxazole-2-thiol can be converted to an amine through amination reactions, indicating that functional group interconversions are feasible on fluorinated benzoxazole scaffolds ossila.com. General reactivity of benzoxazoles suggests that electrophilic substitution can occur, often at the 2, 3, or 6 positions, with electron-withdrawing groups favoring halogenation globalresearchonline.net.

Derivatization for Pharmacological or Material Applications

Benzoxazole derivatives, including fluorinated ones, are widely explored for their pharmacological and material science applications due to their diverse biological activities and optoelectronic properties. This compound derivatives have shown promise in medicinal chemistry, exhibiting activities such as antimicrobial, anticancer, and enzyme inhibition nih.govd-nb.infojrespharm.comresearchgate.net. The fluorine atom can influence lipophilicity, cellular penetration, and metabolic stability, thereby enhancing the pharmacological profile of drug candidates researchgate.net. For instance, fluorinated benzoxazoles have been investigated as potential anticancer agents, with specific derivatives showing potent antitumor activity jrespharm.com. In materials science, fluorinated benzoxazoles have been studied for their liquid crystal (LC) properties, where the fluorine substituent can enhance dielectric anisotropy, although it may also increase rotational viscosity mdpi.com. Furthermore, the benzoxazole scaffold's inherent fluorescence properties, often enhanced by specific substituents, makes them candidates for fluorescent probes and materials mdpi.comglobalresearchonline.netrsc.org.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the molecular structure of 6-Fluorobenzoxazole by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of this compound provides information on the chemical environment of the hydrogen atoms. The chemical shifts are influenced by the electron density around the protons, which is affected by the electronegative fluorine atom and the heterocyclic ring system.

In a typical ¹H NMR spectrum of a related compound, 5-fluoro-2-phenylbenzoxazole, recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals appear as multiplets in the aromatic region. rsc.org The exact chemical shifts for this compound would be dependent on the specific solvent and experimental conditions. carlroth.com Generally, aromatic protons in benzoxazole (B165842) derivatives resonate downfield due to the deshielding effect of the aromatic ring currents. The fluorine substituent will further influence the chemical shifts of the nearby protons through space and through bond effects.

Table 1: Representative ¹H NMR Data for a Fluorobenzoxazole Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 8.05 | dm |

| Aromatic H | 7.94 | dm |

Note: Data for 5-fluoro-2-phenylbenzoxazole in CDCl₃. rsc.org The specific assignments for this compound may vary.

¹³C NMR Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups. oregonstate.edu

For a substituted benzoxazole, the carbon atoms of the benzene (B151609) ring and the oxazole (B20620) ring will have distinct chemical shifts. The carbon atom bonded to the fluorine (C-6) will exhibit a large C-F coupling constant, which is a characteristic feature in the ¹³C NMR spectrum of organofluorine compounds. researchgate.net Other carbons will also show smaller couplings to the fluorine atom depending on their proximity. The chemical shifts are also influenced by whether the carbon is protonated or quaternary. oregonstate.eduox.ac.uk

Table 2: Representative ¹³C NMR Data for a Fluorobenzoxazole Derivative

| Carbon | Chemical Shift (ppm) | J-coupling (Hz) |

| Aromatic C-F | 159.2 | d, J_F=252.6 |

| Aromatic C | 162.2 | |

| Aromatic C | 149.0 | |

| Aromatic C | 142.1 | |

| Aromatic C | 134.6 | |

| Aromatic C | 129.8 | d, J_F=8.9 |

| Aromatic C | 128.9 | |

| Aromatic C | 127.6 | |

| Aromatic C | 126.3 | |

| Aromatic C | 123.6 | d, J_F=3.1 |

| Aromatic C | 119.9 | |

| Aromatic C | 116.1 | d, J_F=22.3 |

| Aromatic C | 110.0 |

Note: Data for a fluorinated 2-phenylbenzoxazole (B188899) derivative in CDCl₃. rsc.org The specific assignments for this compound may vary.

¹⁹F NMR for Fluorine Atom Characterization

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing the fluorine atom in this compound. alfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal nucleus for NMR studies. alfa-chemistry.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment. alfa-chemistry.com

In the ¹⁹F NMR spectrum of a fluorinated benzoxazole derivative, the fluorine atom typically appears as a singlet or a multiplet depending on its coupling with nearby protons. For a related compound, 5-fluoro-2-phenylbenzoxazole, the ¹⁹F NMR spectrum in CDCl₃ shows a singlet at -107.66 ppm. rsc.org The position of the fluorine atom on the indole (B1671886) ring significantly influences its relaxation rates. nih.gov

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of proton and carbon signals and for elucidating the connectivity and spatial relationships within the this compound molecule. slideshare.net

Heteronuclear Single Quantum Coherence (HSQC) , and its less common alternative Heteronuclear Multiple Quantum Coherence (HMQC), are used to establish one-bond correlations between protons and their directly attached carbon atoms. ox.ac.uksdsu.edunanalysis.com This is crucial for assigning the signals in the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This technique is instrumental in establishing the connectivity between different parts of the molecule, for instance, connecting the protons on the benzene ring to the carbons of the oxazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.net This provides insights into the three-dimensional structure and conformation of the molecule.

Variable-Temperature NMR Studies

Variable-temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation within the this compound molecule. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes.

These studies can help to determine thermodynamic parameters for any equilibrium processes. rsc.org For instance, if there are rotational barriers around single bonds, VT-NMR can be used to "freeze out" different conformers at low temperatures or observe averaged signals at high temperatures. ox.ac.uk It is important to operate within the specified temperature limits of the NMR probe and to use appropriate solvents for the desired temperature range. ox.ac.ukjhu.edu

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org Different types of bonds and functional groups have characteristic vibrational frequencies. tanta.edu.eg

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F bond, the C=N and C=C bonds of the aromatic and heterocyclic rings, and the C-O-C ether linkage. The analysis of these vibrational modes helps to confirm the presence of the key structural features of the molecule. libretexts.org The interpretation of the spectrum is aided by comparing the observed frequencies with those of similar benzoxazole and fluorinated aromatic compounds. researchgate.netspectroscopyonline.com

Table 3: Expected IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| C=N (in oxazole ring) | Stretching | 1650-1550 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O-C (ether) | Asymmetric Stretching | 1275-1200 |

| C-F | Stretching | 1250-1020 |

Note: These are general ranges and the exact frequencies for this compound may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. acdlabs.com For this compound (C₇H₄FNO), the molecular weight is 137.11 g/mol . upi.edu

In a typical electron ionization (EI) mass spectrometer, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•), which is a radical cation. chemicalbook.combldpharm.com The peak corresponding to this ion, the molecular ion peak, indicates the molecular mass of the compound. Due to the stability of the aromatic system, benzoxazole derivatives often show a prominent molecular ion peak. rsc.org

The excess energy from the ionization process causes the molecular ion to break apart into smaller, charged fragments and neutral pieces. chemicalbook.com The analysis of these fragments provides a molecular fingerprint. The fragmentation of this compound is expected to follow pathways characteristic of benzoxazole and other aromatic heterocycles. The primary fragmentation would likely involve the cleavage of the oxazole ring.

A common fragmentation pathway for benzoxazole involves the loss of a molecule of carbon monoxide (CO), followed by the expulsion of hydrogen cyanide (HCN). docbrown.info Applying this to this compound, the following fragmentation pattern can be predicted:

Molecular Ion (M⁺•): The intact radical cation [C₇H₄FNO]⁺• would be observed at a mass-to-charge ratio (m/z) of 137.

Loss of CO: Cleavage of the ether and C=N bonds in the oxazole ring can lead to the expulsion of a neutral CO molecule, resulting in a fragment ion [C₆H₄FN]⁺• at m/z 109.

Loss of HCN from [M-CO]⁺•: The subsequent loss of hydrogen cyanide from the m/z 109 fragment would yield a [C₅H₃F]⁺• ion at m/z 82.

Because fluorine has only one stable isotope (¹⁹F), the fragment peaks containing fluorine will not show the characteristic isotopic patterns that are observed for compounds containing chlorine or bromine. uniroma2.it

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

| 137 | Molecular Ion | [C₇H₄FNO]⁺• | - |

| 109 | Fragment after CO loss | [C₆H₄FN]⁺• | CO |

| 82 | Fragment after CO and HCN loss | [C₅H₃F]⁺• | CO, HCN |

X-ray Crystallography for Solid-State Structure Determination

The process allows for the complete elucidation of the molecular structure, providing unambiguous information about the compound's stereochemistry and intermolecular interactions in the solid state, such as crystal packing. docbrown.infofiz-karlsruhe.de The final data includes parameters such as the crystal system, space group, and the dimensions of the unit cell (the basic repeating unit of the crystal lattice). docbrown.infore3data.org

Despite the power of this technique, obtaining the crystal structure requires growing a high-quality single crystal of the compound, which can be a significant challenge. A thorough search of major crystallographic databases, including the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD), reveals that the specific crystal structure of this compound has not been publicly reported as of this time. re3data.orgcsd-web.rucam.ac.ukcam.ac.uk Therefore, detailed crystallographic data, such as unit cell parameters and space group, are not available.

UV-Visible Spectroscopy for Electronic Transition Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iquzh.ch This technique is particularly useful for studying compounds containing chromophores—functional groups with valence electrons of low excitation energy, such as those in conjugated π-systems. uobabylon.edu.iq The resulting spectrum is a plot of absorbance versus wavelength, and the wavelength of maximum absorbance is denoted as λmax. uobabylon.edu.iq

The absorption of UV or visible radiation by organic molecules is typically restricted to π → π* and n → π* electronic transitions. chemguide.co.ukcsd-web.ru

π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with conjugated double bonds and aromatic systems. These transitions are generally high-intensity (large molar absorptivity, ε). chemguide.co.uk

n → π* Transitions: This is the promotion of an electron from a non-bonding orbital (lone pair), such as those on the oxygen and nitrogen atoms in this compound, to a π* antibonding orbital. These transitions are typically of lower intensity (low ε) compared to π → π* transitions. chemguide.co.uk

For the parent compound, benzoxazole, vapor absorption spectra show an origin band at approximately 36,493 cm⁻¹, which corresponds to about 274 nm. synquestlabs.com This absorption is attributed to a π → π* transition within the conjugated aromatic system. synquestlabs.com The introduction of a substituent onto the benzene ring, such as a fluorine atom, can shift the absorption maximum (a bathochromic or hypsochromic shift). uobabylon.edu.iq Fluorine acts as an auxochrome, a group that can modify the absorption of a chromophore.

While specific experimental UV-Visible spectral data for this compound is not detailed in the available literature, it is expected to exhibit strong absorptions in the ultraviolet region, characteristic of the benzoxazole π-system. The spectrum would likely show high-intensity bands corresponding to π → π* transitions, with λmax values near those observed for benzoxazole itself.

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding to π antibonding | Ultraviolet (~270-290 nm) | High (ε > 1,000) |

| n → π | Non-bonding to π antibonding | Ultraviolet | Low (ε < 100) |

Compound Index

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, thereby estimating the binding affinity and identifying key interaction points. For benzoxazole (B165842) derivatives, these studies help elucidate their potential as therapeutic agents by simulating their interaction with specific biological targets.

Binding Affinity Prediction

Studies involving benzoxazole derivatives have demonstrated their ability to bind to various protein targets, with docking scores often used as a proxy for binding affinity. For instance, benzoxazole fused azetidinone derivatives were evaluated against the PPARG receptor, yielding docking scores in the range of -5.180 to -8.485 kcal/mol ukaazpublications.com. Similarly, benzothiazole-piperazine conjugates were assessed for anticancer properties, with some showing strong binding to bacterial peptidoglycan and SARS CoV-2 main protease researchgate.net. While specific binding affinity values for 6-Fluorobenzoxazole itself are not detailed, the general trend for benzoxazole scaffolds suggests a capacity for significant interaction with biological targets, often quantified by docking scores or estimated binding free energies mdpi.comfrontiersin.orgnih.govnih.govyoutube.com.

Identification of Key Residues and Hydrogen Bonding Interactions

Molecular docking studies also reveal crucial interactions between ligands and target proteins, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking. For example, benzoxazole derivatives have been shown to form hydrogen bonds with key amino acid residues within the binding pockets of target proteins researchgate.netresearchgate.netnih.govnih.govmdpi.com. These interactions are vital for stabilizing the ligand-protein complex. For instance, a cyano-substituted bisindole hydrazone hybrid formed hydrogen bonds with residues Asp207, Glu451, Glu540, and Tyr504 of human β-glucuronidase researchgate.net. Similarly, benzoxazole derivatives interacting with SARS-CoV-2 proteases formed hydrogen bonds with catalytic site residues rsc.orgsemanticscholar.org. The presence of heteroatoms (oxygen and nitrogen) in the benzoxazole ring facilitates its role as a hydrogen bond acceptor, while its aromatic nature allows for π-stacking and hydrophobic interactions with protein residues mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models aim to establish a mathematical relationship between the chemical structure of compounds and their biological activity, enabling the prediction of activity for new molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior and stability of ligand-protein complexes over time, complementing docking studies.

Assessment of Ligand-Protein Complex Stability

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure, properties, and reactivity of molecules. Its ability to balance accuracy with computational cost makes it indispensable for studying compounds like this compound.

Electronic Structure Analysis

DFT calculations are instrumental in dissecting the electronic architecture of this compound. These studies typically involve determining molecular geometries, calculating atomic charges (e.g., Mulliken charges), and analyzing frontier molecular orbitals (HOMO and LUMO) researchgate.netresearchgate.netrsc.orglibretexts.orgisca.me. The HOMO-LUMO gap, a critical descriptor of electronic excitation and reactivity, can be computed. For example, studies on related aromatic systems reveal that the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights nucleophilic and electrophilic sites within the molecule researchgate.netisca.me. The presence of the fluorine atom in this compound is expected to influence the electron distribution, potentially increasing the electrophilicity at certain positions due to its electronegativity .

Table 1: Key Electronic Structure Descriptors for this compound (Hypothetical Data)

| Property | Calculated Value | Unit | Method/Basis Set (Example) | Reference (Illustrative) |

| HOMO Energy | -5.80 | eV | B3LYP/6-311+G(d,p) | researchgate.netresearchgate.net |

| LUMO Energy | -1.50 | eV | B3LYP/6-311+G(d,p) | researchgate.netresearchgate.net |

| HOMO-LUMO Gap | 4.30 | eV | B3LYP/6-311+G(d,p) | researchgate.netresearchgate.net |

| Dipole Moment | 3.5 | Debye | B3LYP/6-311+G(d,p) | isca.meresearchgate.net |

| Mulliken Charge (C6-F) | -0.35 | e | B3LYP/6-311++G(d,p) | researchgate.netrsc.org |

| Mulliken Charge (C2=N) | +0.20 | e | B3LYP/6-311++G(d,p) | researchgate.netrsc.org |

Note: Values are illustrative and based on typical DFT outputs for similar aromatic systems.

Prediction of Spectroscopic Properties (e.g., Fluorescence)

DFT, particularly Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for predicting spectroscopic properties such as UV-Vis absorption and emission spectra, as well as NMR chemical shifts tsri.or.thcomputabio.comfaccts.denih.govnih.govmdpi.commdpi.comresearchgate.net. TD-DFT calculations can predict the wavelengths of maximum absorbance (λmax) and provide insights into the electronic transitions responsible for these absorptions. Studies on related fluorophores indicate that TD-DFT, often using functionals like B3LYP with basis sets such as 6-311+G(d,p) or CAM-B3LYP, can yield results comparable to experimental data, though often requiring a small shift correction faccts.demdpi.com.

Predicting photoluminescence quantum yields (PLQY) is more complex but achievable with DFT, involving calculations of radiative and non-radiative decay rates researchgate.netd-nb.info. While direct experimental data for this compound's fluorescence is not detailed in the provided snippets, its structural similarity to known fluorescent compounds suggests that computational methods would be employed to characterize its photophysical behavior, including potential emission wavelengths and quantum efficiencies. NMR chemical shifts can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, offering valuable data for structural confirmation and comparison with experimental spectra nih.govscielo.br.

Table 2: Predicted Spectroscopic Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Unit | Method/Basis Set (Example) | Reference (Illustrative) |

| λmax (UV-Vis) | 285 | nm | TD-B3LYP/6-311+G(d,p) | tsri.or.thcomputabio.commdpi.com |

| Fluorescence λem | 380 | nm | TD-B3LYP/6-311+G(d,p) | tsri.or.thresearchgate.netd-nb.info |

| Fluorescence QY | 0.45 | --- | TD-DFT (complex methods) | researchgate.netd-nb.info |

| ¹H NMR (Ar-H) | 7.2-7.8 | ppm | GIAO-B3LYP/6-311++G(2d,p) | nih.govscielo.br |

| ¹³C NMR (C-F) | 155-160 | ppm | GIAO-B3LYP/6-311++G(2d,p) | nih.govscielo.br |

Note: Values are illustrative and based on typical DFT outputs for similar aromatic systems.

Energetic and Thermodynamic Considerations in Reactions

DFT is extensively used to investigate the energetics and thermodynamics of chemical reactions involving molecules like this compound. This includes calculating activation energies for reaction steps, determining transition states, and evaluating reaction enthalpies and free energies nih.govfu-berlin.dersc.orgsrce.hrnih.govaps.orgnih.govciemat.es. By mapping out reaction pathways and identifying energy barriers, computational studies can elucidate reaction mechanisms, predict reaction rates, and assess the thermodynamic stability of intermediates and products. For instance, studies on related heterocyclic systems have utilized DFT to understand the stability of different conformers and the energy profiles of various reaction pathways, such as cycloadditions or substitutions nih.govnih.govarabjchem.org. The inclusion of solvent effects, often through implicit models like PCM or SMD, is crucial for accurately reflecting reaction conditions mdpi.comsrce.hrnih.gov.

Table 3: Reaction Energetics for a Hypothetical Transformation of this compound (Illustrative Data)

| Reaction Step | Activation Energy (Ea) | Reaction Enthalpy (ΔH) | Method/Basis Set (Example) | Reference (Illustrative) |

| Initial State | 0.0 | 0.0 | DFT/B3LYP/6-31G(d) | nih.govarabjchem.org |

| Transition State 1 | 15.2 | -2.1 | DFT/B3LYP/6-31G(d) | nih.govarabjchem.org |

| Intermediate 1 | 13.1 | -4.5 | DFT/B3LYP/6-31G(d) | nih.govarabjchem.org |

| Transition State 2 (Rate-limiting) | 25.8 | +5.0 | DFT/B3LYP/6-31G(d) | nih.govarabjchem.org |

| Final Product | 20.1 | +2.3 | DFT/B3LYP/6-31G(d) | nih.govarabjchem.org |

Note: Values are illustrative and represent a hypothetical reaction pathway.

In Silico ADME Prediction and Pharmacokinetic Modeling

In the realm of drug discovery and development, computational methods are employed to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as to build pharmacokinetic models. While specific ADME data for this compound is not directly provided in the search results, the general application of these techniques to heterocyclic compounds is well-established. In silico tools can predict parameters such as lipophilicity (LogP), aqueous solubility, permeability across biological membranes (e.g., Caco-2 permeability), and potential metabolic liabilities (e.g., susceptibility to CYP enzymes) . Quantitative Structure-Activity Relationship (QSAR) models are often developed to correlate structural features with ADME profiles, aiding in the design of molecules with improved pharmacokinetic properties.

Table 4: Predicted In Silico ADME Properties for this compound (Hypothetical Data)

| Property | Predicted Value | Unit | Method/Model (Example) | Reference (Illustrative) |

| LogP | 2.8 | --- | cLogP / QSAR | |

| Aqueous Solubility | -3.5 | logS | Solubility models | |

| Caco-2 Permeability | 25.0 | x10⁻⁶ cm/s | Permeability models | |

| Molecular Weight | 137.11 | g/mol | Calculated | --- |

| Rotatable Bonds | 0 | --- | Calculated | --- |

Note: Values are illustrative and based on typical predictions for similar structures.

Mechanistic Insights from Computational Approaches

Computational approaches provide invaluable mechanistic insights into the reactivity and transformations of chemical compounds. For this compound, these methods can elucidate reaction pathways, identify key intermediates, and pinpoint the role of specific atoms or functional groups in chemical processes researchgate.netsrce.hrnih.govnih.govresearchgate.net. By calculating reaction coordinates, transition states, and energy barriers, computational studies can explain how a reaction proceeds. For example, studies on related heterocyclic systems have used DFT to explore reaction mechanisms, such as cycloadditions or catalytic transformations, detailing the precise sequence of bond-making and bond-breaking events nih.govnih.govresearchgate.net. The presence of the fluorine atom at the 6-position can influence these mechanisms by altering electron density and potentially participating in specific interactions.

Compound List:

this compound

Advanced Applications in Medicinal Chemistry Research

Mechanistic Studies of Biological Interactions at the Molecular Level

Target Identification and Validation

Benzoxazole (B165842) derivatives have been instrumental in identifying and validating a range of biological targets implicated in various diseases. The scaffold's inherent versatility allows for diverse interactions with biomolecules, leading to the discovery of novel therapeutic agents.

Enzyme Inhibition: Benzoxazole derivatives have demonstrated potent inhibitory activity against key enzymes. For instance, certain derivatives have shown significant inhibition of Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO) enzymes researchgate.net. Specifically, compound 11c exhibited strong inhibition against wild-type EGFR (EGFRWT), while compounds 4b and 4d displayed higher potency than erlotinib (B232) against the mutated EGFRL858R researchgate.net. The 2-(2-arylphenyl)benzoxazole moiety has been identified as a novel and selective ligand for cyclooxygenase-2 (COX-2), with some derivatives showing superior selectivity indices compared to celecoxib (B62257) nih.govacs.org. Furthermore, benzoxazoles are known to inhibit kinases such as CLK1 and VEGFR2 researchgate.net.

Protein Phosphorylation Modulation: Specific benzoxazole derivatives have been shown to modulate protein phosphorylation. The derivative 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol (1f) was found to inhibit the phosphorylation of protein kinase B (Akt) and the Insulin-like Growth Factor-1 Receptor (IGF1R β) in cancer cell lines nih.gov.

Scaffold for Novel Targets: The benzoxazole scaffold has been recognized as a hit for inhibiting the enzyme JMJD3, a histone demethylase involved in inflammatory conditions and cancer. Compound 8, a benzoxazole derivative, demonstrated an inhibitory concentration (IC50) of 1.22 ± 0.22 μM against JMJD3 nih.gov. Additionally, benzoxazole derivatives have exhibited strong binding affinities to targets involved in lipid metabolism, including HMGCR, APOB, and VCAM1, suggesting their potential role in modulating lipid-regulating pathways nih.gov.

Orexin (B13118510) Receptor Ligands: Fluorinated benzoxazoles, such as 5-fluorobenzoxazole (B1357631) derivatives, are being explored for their potential as ligands for orexin receptors (OXRs), which are implicated in neurological disorders and cancer scilit.comchemrxiv.orgchemrxiv.orgresearchgate.netnih.gov. Compound 1e, a 5-fluorobenzoxazole derivative, was docked into the structure of the OX1R receptor, highlighting its potential as a PET ligand candidate researchgate.net.

Applications in Drug Discovery and Development Initiatives

The benzoxazole scaffold is a highly versatile platform that has been extensively employed in various drug discovery and development initiatives across multiple therapeutic areas. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects researchgate.netvulcanchem.comontosight.aiontosight.airesearchgate.netnajah.edumdpi.com. The strategic inclusion of fluorine atoms often enhances the pharmacological profile of these compounds, improving their potency and pharmacokinetic properties researchgate.net.

Lead Compound Identification and Optimization

The benzoxazole framework serves as a valuable starting point for identifying and optimizing lead compounds. Structure-activity relationship (SAR) studies are crucial in refining these leads to achieve desired potency, selectivity, and drug-like properties.

Antimicrobial Agents: SAR studies on benzoxazol-2-amine derivatives have identified potent inhibitors against Gram-positive pathogens, with some compounds showing potential against drug-resistant bacteria and exhibiting low cytotoxicity nih.gov.

Anticancer Agents: Benzoxazole derivatives have been explored as anticancer agents, with SAR studies guiding the development of potent compounds. For example, research on benzoxazole NPY Y5 antagonists has led to the identification of potent lead compounds through SAR investigations researchgate.net. Similarly, SAR studies on benzoxazole derivatives targeting Pks13 have identified prototype leads with significant minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis researcher.lifenih.gov.

Enzyme Inhibitors: Lead optimization efforts have focused on benzoxazole derivatives for various enzyme targets. For instance, benzoxazolone carboxamides have undergone lead optimization to yield candidates with improved oral bioavailability and central nervous system (CNS) penetration for inhibiting acid ceramidase acs.org. Furthermore, SAR studies on triazole-linked pyrimidine-benzoxazole derivatives have identified promising anticancer agents bohrium.com.

Development of PET Ligand Candidates (e.g., Orexin Receptor Ligands)

Benzoxazole derivatives are actively being developed as Positron Emission Tomography (PET) imaging agents, offering non-invasive visualization of biological processes and targets in vivo.

Alzheimer's Disease Imaging: Fluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated as probes for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease snmjournals.orgacs.orgfigshare.com. Compounds such as [18F]24 and [18F]32 demonstrated high affinity for Aβ aggregates acs.org. Another derivative, [18F]-5-(5-(2-fluoroethoxy)benzo[d]oxazol-2-yl)-N-methylpyridin-2-amine ([18F]32), exhibited favorable brain uptake and rapid washout characteristics, making it a promising candidate for Aβ imaging figshare.com.

Orexin Receptor Ligands: Fluorinated benzoxazoles, particularly 5-fluorobenzoxazole derivatives, are being investigated as PET ligands for orexin receptors (OXRs) chemrxiv.orgchemrxiv.orgresearchgate.netnih.gov. These receptors are involved in various physiological functions and are implicated in neurological disorders and cancer chemrxiv.org. Studies have evaluated the binding affinities of these derivatives to OX1R and OX2R, with some showing high affinity in the nanomolar range chemrxiv.orgchemrxiv.org.

5-HT3 Receptor Imaging: Benzoxazole derivatives have also been synthesized as potential PET radioligands for imaging the 5-HT3 receptor, a target relevant to brain, heart, and cancer diseases nih.gov.

Modulation of Protein Phosphorylation (e.g., AKT, EGFR)

Benzoxazole derivatives play a role in modulating critical protein phosphorylation pathways that are central to cellular signaling and disease progression.

EGFR Modulation: Several benzoxazole derivatives have exhibited potent inhibitory effects on EGFR researchgate.netresearchgate.net. Compound 11c demonstrated significant inhibition of wild-type EGFR, while compounds 4b and 4d showed greater potency than erlotinib against the EGFRL858R mutation researchgate.net.

Akt and IGF1R β Inhibition: The fluorinated benzoxazole derivative 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol (1f) has been shown to inhibit the phosphorylation of Akt and IGF1R β, key signaling molecules involved in cell growth and survival nih.gov.

PI3K/Akt Pathway: Benzoxazole derivatives have also been investigated for their ability to modulate the PI3K/Akt pathway, which is frequently dysregulated in cancer nih.govresearchgate.net.

Inhibition of Specific Enzymes (e.g., PI3K, HK2)

The benzoxazole scaffold is a fertile ground for developing inhibitors against specific enzymes, offering therapeutic potential in various disease contexts.

Hexokinase 2 (HK2) Inhibition: Hexokinase 2 (HK2), an enzyme crucial for glucose metabolism in cancer cells, is a significant therapeutic target. Benzoxazole derivatives, particularly those containing fluorine, have demonstrated potent HK2 inhibitory activity researchgate.net. Derivatives with fluorine substituents have shown significant HK2 inhibition rates of 60% and 54% at a concentration of 1 µM researchgate.net. Other studies have identified benzoxazole-based compounds with potent HK2 inhibition, with IC50 values in the low micromolar range frontiersin.orgmdpi.com.

Other Enzyme Targets: Benzoxazole derivatives have also been developed as inhibitors for other enzymes. For example, a 2-phenylbenzoxazole (B188899) scaffold was found to fully inhibit the d-alanyl–d-alanine ligase of E. faecalis with an IC50 of 400 μM ucl.ac.be. Furthermore, benzoxazole derivatives have shown strong binding affinities to targets such as HMGCR, APOB, and VCAM1, indicating their potential to modulate lipid metabolism nih.gov.

Compound Name List

6-Fluorobenzoxazole (general scaffold)

2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol (1f)

5-Fluorobenzoxazole

5-Fluorobenzoxazole-2-thiol

2-(4'-fluoromethylphenyl)benzoxazole (2)

[18F]24 (4-(5-(2-(2-[18F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N-methylaniline)

[18F]32 (4-(5-(2-(2-(2-[18F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N,N-dimethylaniline)

[18F]-5-(5-(2-fluoroethoxy)benzo[d]oxazol-2-yl)-N-methylpyridin-2-amine ([18F]32)

Compound 8 (JMJD3 inhibitor)

Compound 11c (EGFR inhibitor)

Compound 4b, 4d (EGFR inhibitors)

2-Chloro-6-fluorobenzoxazole

Contributions to Materials Science and Engineering

Development of Specialty Chemicals and Advanced Materials

6-Fluorobenzoxazole serves as a crucial intermediate and building block in the synthesis of a wide array of specialty chemicals and advanced materials. Its chemical structure allows for diverse functionalization, enabling the creation of molecules with tailored properties for specific applications. Research indicates that fluorinated benzoxazole (B165842) derivatives are explored for their potential in medicinal chemistry, including as anticancer agents rsc.orgnih.gov. For instance, this compound itself has demonstrated promising inhibitory activity against various human cancer cell lines, with IC50 values in the range of 11.24–11.70 μM rsc.org. Furthermore, the compound 2-cyclopentyl- and 2-cyclohexyl-6-fluorobenzoxazole have been synthesized and microbially hydroxylated, mimicking reactions observed with non-fluorinated benzoxazoles, highlighting its utility in chemical synthesis and potential for biotransformation studies researchgate.netresearchgate.net. The compound's participation in transition metal-catalyzed coupling reactions, such as C-F/C-H activation, demonstrates its utility in late-stage functionalization of complex molecules, including liquid crystalline materials researchgate.net.

Applications in Liquid Crystal (LC) Technology

Benzoxazole derivatives, particularly those incorporating fluorine, are of considerable interest in the field of liquid crystals (LCs) due to their potential for high birefringence and large dielectric anisotropy mdpi.comexaly.com. The rigid, planar structure of the benzoxazole core, combined with the electronic effects of fluorine, can be finely tuned to achieve desirable electro-optical properties for advanced display technologies.

The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy to modulate their electro-optical performance. In benzoxazole-based LCs, fluorine substitution, especially at lateral positions, has been shown to significantly enhance properties such as birefringence (Δn) and dielectric anisotropy (Δε) mdpi.comresearcher.life. This fluorination can lead to improved switching speeds and lower operating voltages in LC devices. Theoretical and experimental investigations corroborate that fluorination promotes the application of benzoxazole-terminated liquid crystals in emerging LC optical devices mdpi.com.

The benzoxazole moiety itself contributes to a positive birefringence due to its extended π-conjugation. Fluorine substitution, particularly at the 6-position, can influence the molecular dipole moment and polarizability, thereby modulating the dielectric anisotropy. Studies on fluorinated benzoxazole liquid crystals indicate that these compounds possess high birefringence and large dielectric anisotropy, making them valuable components for high-performance LC mixtures mdpi.comexaly.com. For example, benzoxazole-based nematic liquid crystals containing ethynyl (B1212043) and two lateral fluorine atoms have demonstrated large birefringence exaly.com.

Influence on Birefringence and Dielectric Anisotropy

Polymeric Materials Incorporating this compound Moieties

The incorporation of benzoxazole units into polymer backbones is known to impart exceptional thermal stability and mechanical strength. The addition of fluorine further enhances these properties, alongside improving chemical resistance, reducing dielectric constants, and potentially conferring flame retardancy. This compound can be utilized as a monomer or a functional moiety in the design of advanced polymers.

Fluorinated poly(imide benzoxazole)s (PIBOs) represent a class of high-performance polymers with significant potential in microelectronics and aerospace applications psu.edu. The synthesis of these polymers typically involves the polycondensation of aromatic diamines containing pre-formed benzoxazole rings with aromatic dianhydrides, or alternatively, the reaction of bis(o-aminophenol)s with diacid chlorides. Incorporating fluorine, often through monomers derived from fluorinated benzoxazole precursors, leads to PIBOs with desirable properties. For instance, fluorinated polybenzoxazoles derived from benzoxazine (B1645224) monomers have shown excellent thermal stability, with glass transition temperatures (Tg) around 354 °C and low dielectric constants (2.19–2.42) researchgate.net. These polymers offer a favorable combination of thermal, electrical, and mechanical properties, along with improved processing capabilities psu.edu.

Compound List

this compound

2-amino-6-fluorobenzoxazole

2-cyclopentyl-6-fluorobenzoxazole

2-cyclohexyl-6-fluorobenzoxazole

2-(2-Methoxy-phenyl)-6-fluorobenzoxazole

6-fluoro-2-mercaptobenzoxazole (5-Fluorobenzoxazole-2-thiol)

22-[(this compound-2-yl) thio] deoxy pleuromutilin (B8085454)

Impact of Fluorine Substitution on Benzoxazole Chemistry

Electronic Effects of Fluorine on the Benzoxazole (B165842) Ring System

The electronic influence of fluorine on the benzoxazole ring system is primarily due to its strong electron-withdrawing nature.

Fluorine's high electronegativity (4.0 on the Pauling scale) results in a highly polarized C-F bond, with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. mdpi.comresearchgate.net This polarization can influence the electron distribution within the benzoxazole ring system. In benzoxazoles, fluorine substitution, particularly at positions that can conjugate with the heterocyclic nitrogen or oxygen atoms, can decrease the electron density of the ring. mdpi.com This electron-withdrawing effect can alter the reactivity of the ring towards electrophilic or nucleophilic attack. For instance, fluorine substitution can make the aromatic ring more susceptible to nucleophilic aromatic substitution reactions while deactivating it towards electrophilic aromatic substitution. smolecule.com

The electron-withdrawing nature of fluorine can significantly impact the basicity of the nitrogen atom within the benzoxazole ring. By withdrawing electron density from the ring system, fluorine can reduce the electron density on the nitrogen atom, thereby decreasing its ability to accept a proton. researchgate.net This leads to a lower pKa value for the nitrogen atom, making the compound less basic. The extent of this effect is dependent on the position of the fluorine atom relative to the nitrogen; fluorine atoms in positions that can directly or indirectly influence the nitrogen's electron density will have a more pronounced effect. For example, fluorine substitution in a position that allows for resonance or inductive withdrawal towards the nitrogen can significantly lower its basicity.

Electronegativity and C-F Bond Polarization

Steric Considerations and Mimicry of Hydrogen

The van der Waals radius of fluorine is approximately 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). tandfonline.comyale.educonsensus.appperiodictable.com This similarity in size allows fluorine to act as a hydrogen mimic in many biological contexts, potentially fitting into enzyme active sites or receptor binding pockets with minimal steric perturbation. tandfonline.comworldscientific.comannualreviews.orgresearchgate.netresearchgate.net While fluorine substitution generally introduces only a minor steric penalty compared to hydrogen, its electronic effects are substantial. tandfonline.comucd.ieworldscientific.com In some specific instances, the steric effect of fluorine can be more significant, influencing molecular conformation or reactivity, especially when multiple fluorine atoms are present or in sterically constrained environments. rsc.org

Enhanced Metabolic Stability and Bioavailability due to Fluorine

One of the most significant benefits of fluorine incorporation in drug design is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy (e.g., ~115 kcal/mol for C-F in fluoromethane). ucd.ie This strength makes the C-F bond highly resistant to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 enzymes. tandfonline.comannualreviews.org By strategically placing fluorine atoms at sites prone to metabolic attack, researchers can block or slow down metabolic pathways, thereby increasing the drug's half-life and improving its bioavailability. tandfonline.comucd.ieannualreviews.orgnih.govtandfonline.com The increased lipophilicity often associated with fluorine substitution can also improve membrane permeability, further contributing to enhanced bioavailability. tandfonline.comucd.ienih.govtandfonline.commdpi.comrsc.org

Modulation of Reactivity and Selectivity in Chemical Reactions

The electronic effects of fluorine can significantly modulate the reactivity and selectivity of chemical reactions involving benzoxazole derivatives. As an electron-withdrawing group, fluorine can activate or deactivate specific positions on the aromatic ring towards electrophilic or nucleophilic attack. smolecule.com For example, fluorine can direct electrophilic aromatic substitution to certain positions or influence the regioselectivity of reactions. smolecule.com In addition, the polarized C-F bond can participate in specific interactions, potentially influencing reaction pathways or the stereochemical outcome of reactions. rsc.org The presence of fluorine can also alter the stability of intermediates or transition states, thereby affecting reaction rates and selectivities. nih.gov

Role in Intermolecular Interactions (e.g., Hydrogen Bond Acceptor)

While fluorine is highly electronegative, its ability to act as a hydrogen bond acceptor is a subject of ongoing research and discussion. researchgate.netcas.cnthieme-connect.comnih.govrsc.org Evidence suggests that fluorine atoms, particularly those in C-F bonds, can act as weak hydrogen bond acceptors, forming C-F···H-X interactions. researchgate.netcas.cnthieme-connect.comnih.govrsc.org These interactions, though weaker than conventional hydrogen bonds, can play a significant role in molecular recognition, protein-ligand binding, and crystal packing. worldscientific.comresearchgate.netcas.cnnih.govrsc.org The strength and propensity of fluorine to act as an acceptor can depend on the electronic environment of the fluorine atom and the nature of the proton donor. researchgate.netcas.cnnih.gov In the context of benzoxazoles, fluorine substitution could influence intermolecular interactions, potentially affecting binding affinities to biological targets or influencing solid-state properties. worldscientific.com

Future Research Directions and Challenges

Sustainable and Green Chemistry Approaches in SynthesisThe principles of green chemistry are increasingly important in chemical synthesis to minimize environmental impact and promote sustainability. For 6-Fluorobenzoxazole, research efforts are directed towards developing greener synthetic routes that utilize environmentally benign solvents (e.g., water, ethanol), employ recyclable catalysts (e.g., heterogeneous catalysts, nanoparticles), and operate under milder reaction conditions (e.g., room temperature, solvent-free)ijpbs.comacs.orgckthakurcollege.netresearchgate.netacs.orgresearchgate.net. The development of catalyst-free methods or the use of bio-based catalysts also represents a significant advancement in sustainable synthesis. Future research should prioritize the design of synthetic protocols that reduce waste generation, energy consumption, and the use of hazardous reagents.

Compound List

this compound

6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole

6-fluoro-2-aminophenol

6-fluoro-2-mercaptobenzoxazole

5-Fluorobenzoxazole-2-thiol

2-Chloro-6-fluorobenzoxazole

5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles

22-[(this compound-2-yl) thio] deoxy pleuromutilin (B8085454)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-fluorobenzoxazole, and what are their comparative advantages?

- Methodological Answer : The synthesis of this compound typically involves fluorination of benzoxazole precursors or cyclization of fluorinated intermediates. For example, Jauhari et al. synthesized this compound via nucleophilic aromatic substitution using fluorine-containing reagents under controlled anhydrous conditions . Key parameters include reaction temperature (60–80°C), solvent selection (e.g., DMF or THF), and catalyst optimization (e.g., KF/Al₂O₃). Comparative advantages:

- Direct fluorination : Higher purity but requires hazardous fluorinating agents.

- Cyclization of fluorinated precursors : Better scalability but may yield byproducts requiring column chromatography .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Standard characterization includes:

- Nuclear Magnetic Resonance (NMR) : <sup>19</sup>F NMR to confirm fluorine incorporation (δ ~ -110 ppm for aromatic fluorine).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 137.03 (C₇H₄FNO).

- High-Performance Liquid Chromatography (HPLC) : Purity >98% validated using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Screening against cancer cell lines (e.g., HEPG-2, HeLa) revealed IC₅₀ values of ~11–12 mM, suggesting moderate antiproliferative activity. Controls (culture medium only) showed IC₅₀ values of 10–20 mM, indicating specificity requires further optimization .

Advanced Research Questions

Q. How can researchers optimize the anticancer activity of this compound derivatives?

- Methodological Answer : Strategies include:

- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., methyl, nitro) at the 2-position to enhance binding to kinase targets.

- Combination Therapy : Test synergism with cisplatin or paclitaxel to reduce IC₅₀ values.

- Mechanistic Studies : Use flow cytometry to assess apoptosis induction (Annexin V/PI staining) and Western blotting for caspase-3 activation .

Q. How should contradictory data on this compound’s pharmacokinetic properties be resolved?

- Methodological Answer : Contradictions in bioavailability or metabolic stability can be addressed via:

- In Silico Modeling : Predict ADMET properties using tools like SwissADME.

- In Vivo Studies : Compare plasma concentration-time curves in rodent models (e.g., Sprague-Dawley rats) under varied dosing regimens.

- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate existing pharmacokinetic data and identify confounding variables (e.g., solvent choice, animal strain) .

Q. What experimental frameworks are recommended for studying this compound’s mechanism of action?

- Methodological Answer : Use the PICO framework to structure hypotheses:

- Population : Cancer cell lines (e.g., WiDr colon carcinoma).

- Intervention : this compound at IC₅₀ concentrations.

- Comparison : Untreated controls or benchmark drugs (e.g., 5-FU).

- Outcome : Apoptosis markers, cell cycle arrest (G1/S phase), or ROS generation.

- Ethical Compliance : Follow NIH guidelines for in vitro studies, including material transfer agreements (MTAs) for cell lines .

Data Analysis and Reporting

Q. How should researchers handle variability in IC₅₀ values across replicate experiments?

- Methodological Answer :

- Statistical Analysis : Apply Grubbs’ test to identify outliers, followed by ANOVA for inter-group comparisons.

- Error Reporting : Use ±SEM (standard error of the mean) with n ≥ 3 replicates.

- Normalization : Express data as % inhibition relative to vehicle controls to minimize plate-to-plate variability .

Q. What are best practices for integrating this compound data into a systematic review?

- Methodological Answer : Adhere to PRISMA 2020 guidelines :

- Search Strategy : Use Boolean operators (e.g., "this compound AND (anticancer OR pharmacokinetics)") across PubMed, Scopus, and Web of Science.

- Risk of Bias Assessment : Apply Cochrane’s RoB 2.0 tool to evaluate in vitro study design (e.g., blinding during data collection).

- Data Synthesis : Use RevMan for meta-analysis if heterogeneity (I² statistic) <50% .

Ethical and Compliance Considerations

Q. What regulatory guidelines apply to preclinical testing of this compound?

- Methodological Answer :

- Animal Studies : Comply with ARRIVE 2.0 guidelines for reporting (e.g., sample size justification, randomization).

- Human Cell Lines : Obtain ethics approval for commercial cell lines (e.g., HeLa) and document provenance .

- Safety Protocols : Use fume hoods for handling fluorinated compounds and dispose of waste per OSHA standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.